molecular formula C18H17N3O5 B3182666 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine CAS No. 1023640-20-1

5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine

Cat. No. B3182666
M. Wt: 355.3 g/mol
InChI Key: UCOSCQHFNIEATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine (TDIB) is an organic compound with a wide range of applications in the fields of organic and medicinal chemistry. TDIB has been used as a building block in the synthesis of complex molecules, and its unique structure has been found to possess biological activity.

Mechanism Of Action

The mechanism of action of 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine is not yet fully understood. However, it is believed that 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine binds to certain proteins in the cell, which then triggers a cascade of biochemical reactions that lead to the desired effect. In the case of anti-cancer drugs, 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine may bind to proteins involved in cell division and signal the cell to stop dividing. In the case of antibiotics, 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine may bind to proteins involved in the production of certain enzymes and inhibit their production.

Biochemical And Physiological Effects

5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine has been found to have a variety of biochemical and physiological effects. In laboratory studies, 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine has been found to inhibit the growth of certain types of cancer cells, as well as to inhibit the growth of bacteria and fungi. In addition, 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine has been found to have anti-inflammatory and anti-oxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine in laboratory experiments is that it is relatively easy to synthesize. In addition, 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine in laboratory experiments. 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine is relatively expensive and can be difficult to obtain in large quantities. In addition, 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine is a relatively new compound and its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine. One potential direction is to further study the mechanism of action of 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine to better understand how it works. In addition, further studies could be conducted to determine the potential therapeutic effects of 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine in various diseases. Another potential direction is to explore the potential use of 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine as a drug delivery system, as it has been shown to bind to certain proteins in the cell. Finally, further research could be conducted to explore the potential use of 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine in the synthesis of other drugs and in the study of biological processes.

Scientific Research Applications

5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine has been used in numerous scientific research applications, including in the synthesis of new drugs and in the study of biological processes. 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine has been used in the synthesis of a variety of drugs, including anti-cancer drugs, antibiotics, and antifungal agents. In addition, 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine has been used in the study of the mechanism of action of various drugs and in the study of the biochemical and physiological effects of drugs.

properties

IUPAC Name

5a,6,6-trimethyl-2,8-dinitro-12H-indolo[2,1-b][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-17(2)14-9-13(21(24)25)4-6-15(14)19-10-11-8-12(20(22)23)5-7-16(11)26-18(17,19)3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOSCQHFNIEATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N3C1(OC4=C(C3)C=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746801
Record name 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine

CAS RN

1023640-20-1
Record name 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine
Reactant of Route 2
5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine
Reactant of Route 3
5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine
Reactant of Route 4
5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine
Reactant of Route 5
5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine
Reactant of Route 6
5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine

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